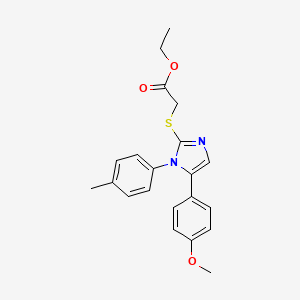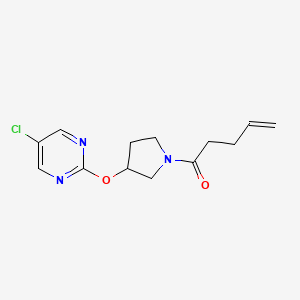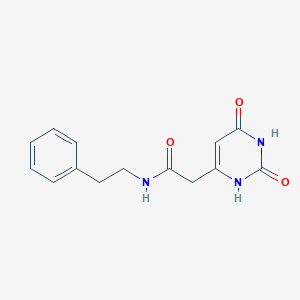![molecular formula C13H22O B2880944 4-Cyclohexyl-1-oxaspiro[2.5]octane CAS No. 2248395-61-9](/img/structure/B2880944.png)
4-Cyclohexyl-1-oxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-1-oxaspiro[2.5]octane is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. It is a bicyclic compound that contains a spiro ring and a cyclohexyl group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-1-oxaspiro[2.5]octane is not fully understood. However, it is believed to interact with specific targets in the body, such as enzymes, receptors, or ion channels, which results in a physiological response.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Cyclohexyl-1-oxaspiro[2.5]octane have been studied in various in vitro and in vivo models. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Cyclohexyl-1-oxaspiro[2.5]octane in lab experiments is its unique chemical structure, which allows for the synthesis of complex organic molecules. It is also a relatively stable compound, which makes it easier to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 4-Cyclohexyl-1-oxaspiro[2.5]octane. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential applications in materials science, such as the synthesis of functionalized polymers. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in the body.
Synthesemethoden
The synthesis of 4-Cyclohexyl-1-oxaspiro[2.5]octane can be achieved using several methods, including the Pauson-Khand reaction, the Diels-Alder reaction, and the intramolecular cyclization of an allylic alcohol. The Pauson-Khand reaction involves the reaction of an alkyne with a carbonyl compound and a catalyst, which results in the formation of a cyclopentenone ring. The Diels-Alder reaction involves the reaction of a diene with a dienophile, which results in the formation of a cyclohexene ring. The intramolecular cyclization of an allylic alcohol involves the reaction of an allylic alcohol with a Lewis acid catalyst, which results in the formation of a spiro ring.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-1-oxaspiro[2.5]octane has various potential applications in scientific research. It has been studied as a potential ligand for metal catalysts and as a building block for the synthesis of complex organic molecules. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-cyclohexyl-1-oxaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-6-11(7-3-1)12-8-4-5-9-13(12)10-14-13/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPASXPHBFFNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC23CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1-oxaspiro[2.5]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)

![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)


![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)